tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the pyrrolidinone ring. One common method is the palladium-catalyzed synthesis, which involves the use of palladium catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidized derivatives of the pyrrolidinone ring.
- Reduced alcohol derivatives.
- Substituted carbamate derivatives with various functional groups .
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis as a protecting group for amines. It is also employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .
Medicine: Its stability and ease of removal make it an attractive choice for medicinal chemists .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild conditions, allowing the amine to be released for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
tert-Butanesulfinamide: Another protecting group for amines with different reactivity and stability.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A complex compound with unique applications in organic synthesis.
Uniqueness: tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate stands out due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the pyrrolidinone ring. This combination makes it a versatile and valuable compound in various fields of research and industry .
Properties
CAS No. |
261521-49-7 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1 |
InChI Key |
LYBRTARFAQKQLM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CCNC1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNC1=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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